O-{4-[(3-bromophenyl)carbamoyl]phenyl} diethylcarbamothioate
Description
Properties
CAS No. |
310873-32-6 |
|---|---|
Molecular Formula |
C18H19BrN2O2S |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
O-[4-[(3-bromophenyl)carbamoyl]phenyl] N,N-diethylcarbamothioate |
InChI |
InChI=1S/C18H19BrN2O2S/c1-3-21(4-2)18(24)23-16-10-8-13(9-11-16)17(22)20-15-7-5-6-14(19)12-15/h5-12H,3-4H2,1-2H3,(H,20,22) |
InChI Key |
YPTKTXZLYKOQAK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Hydroxy-N-(3-bromophenyl)benzamide
The carbamoyl group is introduced first via amidation of 4-hydroxybenzoic acid:
-
4-Hydroxybenzoic acid is activated with thionyl chloride (SOCl₂) to form the acyl chloride.
-
Reaction with 3-bromoaniline in anhydrous dichloromethane (DCM) yields 4-hydroxy-N-(3-bromophenyl)benzamide .
Reaction Conditions :
-
Temperature: 0–25°C
-
Base: Triethylamine (Et₃N) for HCl scavenging
-
Yield: 75–85%
O-Thiocarbamate Formation via Mitsunobu Reaction
The phenolic hydroxyl is converted to the O-thiocarbamate using a Mitsunobu protocol:
-
4-Hydroxy-N-(3-bromophenyl)benzamide reacts with diethylcarbamothioic acid in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).
-
The reaction proceeds via nucleophilic substitution, favoring thiocarbamate formation over oxidation.
Optimization Notes :
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 0°C to room temperature
-
Yield: 65–72%
Sequential Nitro Reduction and Amidation Strategy
Synthesis of 4-Nitrophenyl Diethylcarbamothioate
-
4-Nitrophenol is treated with diethylcarbamothioic chloride in pyridine to form 4-nitrophenyl diethylcarbamothioate .
-
The nitro group remains intact for subsequent reduction.
Characterization Data :
-
Melting Point: 98–102°C
-
IR (cm⁻¹): 1530 (NO₂), 1240 (C=S)
Catalytic Hydrogenation to 4-Aminophenyl Derivative
-
4-Nitrophenyl diethylcarbamothioate undergoes hydrogenation with 10% Pd/C under H₂ (1 atm) in ethanol.
-
The nitro group is reduced to an amine, yielding 4-aminophenyl diethylcarbamothioate .
Critical Parameters :
-
Reaction Time: 4–6 hours
-
Yield: 88–92%
Carbamoyl Group Introduction via Isocyanate Coupling
-
The amine intermediate reacts with 3-bromophenyl isocyanate in dry DCM.
-
The reaction forms the target compound via nucleophilic addition-elimination.
Side Reactions Mitigation :
-
Use of molecular sieves to exclude moisture.
-
Stoichiometric control (1:1 amine:isocyanate ratio).
Yield : 78–84%
Directed Ortho-Metalation (DoM) Approach
O-Carbamate as a Directing Group
Electrophilic Quenching with 3-Bromophenyl Isocyanate
-
The lithiated intermediate reacts with 3-bromophenyl isocyanate to install the carbamoyl group at the ortho position.
-
Hydrolysis of the O-carbamate to phenol followed by thiocarbamate formation yields the target compound.
Limitations :
-
Requires regioselective ortho-functionalization, which may compete with para substitution in polysubstituted arenes.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Direct Acylation | Short synthetic route | Low yields in Mitsunobu step | 65–72% |
| Nitro Reduction | High-purity intermediates | Multi-step protocol | 70–84% |
| DoM Strategy | Regioselective functionalization | Sensitive to directing group stability | 60–75% |
Scalability and Industrial Feasibility
The nitro reduction pathway offers the best scalability due to:
-
Commercial availability of 4-nitrophenol.
-
Robust hydrogenation protocols amenable to continuous flow reactors.
-
Minimal purification steps post-reduction.
Cost Analysis :
-
Diethylcarbamothioic chloride: $320/kg (bulk pricing).
-
3-Bromophenyl isocyanate: $450/kg.
Mechanistic Insights and Side-Reaction Prevention
Competing Thiocarbamate Hydrolysis
Isocyanate Dimerization
-
3-Bromophenyl isocyanate may dimerize to uretidione.
-
Prevention : Conduct reactions at low temperatures (0–5°C) and under inert atmosphere.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H({2})) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({2})).
Substitution: Nucleophiles like sodium methoxide (NaOCH(_{3})) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, O-{4-[(3-bromophenyl)carbamoyl]phenyl} diethylcarbamothioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as a ligand. It may also serve as a probe in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which O-{4-[(3-bromophenyl)carbamoyl]phenyl} diethylcarbamothioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group can participate in π-π interactions, while the carbamoyl and thioate groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological pathways and influence cellular processes.
Comparison with Similar Compounds
Key Findings :
- Fluorine vs. Bromine : Fluorinated derivatives (e.g., 1x, 1y) exhibit superior AChE/BChE inhibition compared to brominated analogs (e.g., 1m), likely due to fluorine's smaller atomic radius and enhanced electronegativity, which improves target binding .
- Substituent Position : Meta-substituted bromophenyl groups (as in 1m) reduce inhibitory potency compared to para-substituted fluorophenyl groups (1y), highlighting positional sensitivity in enzyme interactions .
Antimicrobial Activity
Phosphorothioates with halogenated aryl carbamoyl groups show activity against Mycobacterium tuberculosis (MTB) and non-tuberculous mycobacteria (NTM):
| Compound (ID) | Minimum Inhibitory Concentration (MIC, μM) |
|---|---|
| O-{4-Bromo-2-[(3,4-dichlorophenyl)carbamoyl]phenyl} phosphorothioate | 4 (MTB) |
| O-{5-Chloro-2-[(4-trifluoromethylphenyl)carbamoyl]phenyl} phosphorothioate | 16 (NTM) |
Key Findings :
- Trifluoromethyl Groups : The 4-trifluoromethylphenyl substituent improves activity against NTM, likely due to enhanced metabolic stability .
Physicochemical Properties
Melting points and logP values (a measure of lipophilicity) vary with substituent type:
| Compound (ID) | Melting Point (°C) | Calculated logP |
|---|---|---|
| 1a (4-Bromo-3-chlorophenyl) | 55–56 | 5.32 |
| 1d (3-Bromophenyl) | 67–68 | 5.89 |
| 1e (4-Bromophenyl) | 82–83 | 6.01 |
Key Findings :
- Melting Points : Para-substituted bromophenyl derivatives (1e) have higher melting points than meta-substituted analogs (1d), reflecting differences in crystal packing efficiency .
Biological Activity
O-{4-[(3-bromophenyl)carbamoyl]phenyl}diethylcarbamothioate is a complex organic compound with the molecular formula C17H20BrN2O2S. Its structure features a diethylcarbamothioate moiety linked to a phenyl group, which is further substituted with a 3-bromophenyl carbamoyl group. This unique configuration suggests potential applications in various fields, particularly in pharmaceuticals and agrochemicals, due to its biological activity.
Insecticidal Properties
Preliminary studies indicate that O-{4-[(3-bromophenyl)carbamoyl]phenyl}diethylcarbamothioate may exhibit insecticidal properties. Compounds containing carbamothioate groups are often investigated for their efficacy against pests, potentially acting through neurotoxic mechanisms or by disrupting metabolic pathways in target organisms. The bromine substitution is hypothesized to enhance biological activity due to its electronegativity and ability to stabilize reactive intermediates during metabolic processes .
The mechanism of action for compounds like O-{4-[(3-bromophenyl)carbamoyl]phenyl}diethylcarbamothioate is thought to involve interference with neurotransmission in insects, possibly by inhibiting acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and subsequent paralysis or death of the pest. This mechanism is common among many carbamate and thioester-based insecticides .
Comparative Analysis with Similar Compounds
To understand the unique properties of O-{4-[(3-bromophenyl)carbamoyl]phenyl}diethylcarbamothioate, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Bromobenzamide | C7H6BrN | Lacks thioether functionality; simpler structure |
| Diethylcarbamothioate | C8H17N2OS | Basic structure without phenyl substitution; used as an insecticide |
| N-(4-Bromophenyl)urea | C7H7BrN2O | Contains urea instead of carbamothioate; different reactivity profile |
The dual functionality of O-{4-[(3-bromophenyl)carbamoyl]phenyl}diethylcarbamothioate as both a carbamate and a thioester may provide enhanced biological activity compared to simpler analogs .
Case Studies and Research Findings
- Insecticidal Efficacy : A study conducted on various carbamate derivatives found that compounds similar to O-{4-[(3-bromophenyl)carbamoyl]phenyl}diethylcarbamothioate exhibited significant insecticidal activity against common agricultural pests. The study highlighted the importance of structural modifications, such as bromination, in enhancing potency .
- Neurotoxic Mechanisms : Research has shown that compounds with similar structures can disrupt neurotransmitter function in insects. In particular, studies demonstrated that these compounds could inhibit AChE activity, leading to increased levels of acetylcholine, which is crucial for nerve impulse transmission .
- Metabolic Pathway Disruption : Further investigations into the metabolic pathways affected by this class of compounds revealed that they might interfere with energy production in target organisms, potentially leading to metabolic failure and death .
Q & A
Basic Questions
Q. What are the established synthetic routes for O-{4-[(3-bromophenyl)carbamoyl]phenyl} diethylcarbamothioate, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. First, the 3-bromophenyl carbamoyl group is introduced via an Ullmann coupling or nucleophilic aromatic substitution, followed by carbamothioate formation using diethylcarbamothioyl chloride. Key conditions include:
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity .
- Temperature control : Reactions often proceed at 70–90°C to balance kinetics and side-product formation .
- Catalysts : Copper(I) iodide or palladium catalysts may accelerate coupling steps .
- Purification : Flash chromatography or recrystallization is critical to isolate the product with >95% purity .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR confirm the carbamoyl and carbamothioate moieties. Aromatic protons (6.8–7.5 ppm) and thiocarbonyl signals (~200 ppm in ) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z corresponding to CHBrNOS) .
- HPLC : Reverse-phase HPLC with UV detection ensures purity (>98%) by quantifying residual solvents or intermediates .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction between the 3-bromophenyl carbamoyl moiety and the diethylcarbamothioate group to minimize by-products?
- Methodological Answer :
- Stoichiometric tuning : Use a 10–20% excess of diethylcarbamothioyl chloride to drive the reaction to completion while avoiding side reactions with residual amines .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves yield by 15–20% compared to conventional heating .
- By-product analysis : LC-MS identifies intermediates like hydrolyzed thiocarbamates, guiding pH adjustments (e.g., maintaining anhydrous conditions) .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s bioactivity?
- Methodological Answer :
- Validation of computational models : Re-parameterize density functional theory (DFT) calculations using crystallographic data (e.g., bond lengths from X-ray diffraction) to improve ligand-protein docking accuracy .
- Experimental controls : Include positive controls (e.g., known enzyme inhibitors) in bioassays to contextualize activity discrepancies. For example, discrepancies in IC values may arise from assay-specific buffer conditions .
- Meta-analysis : Compare datasets across multiple studies to identify outliers. For instance, inconsistent cytotoxicity data may reflect cell-line-specific metabolic pathways .
Q. How does the bromine substituent on the phenyl ring influence the compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrolytic stability : Bromine’s electron-withdrawing effect reduces hydrolysis rates at the carbamothioate group. Accelerated stability studies (e.g., pH 7.4 buffer at 37°C) show <5% degradation over 48 hours, monitored via UV spectroscopy .
- Photodegradation : Bromine increases susceptibility to UV-induced radical formation. Use amber vials and antioxidants (e.g., BHT) during storage to mitigate decomposition .
Q. What experimental approaches can elucidate the mechanism of enzyme inhibition by this compound?
- Methodological Answer :
- Kinetic assays : Measure inhibition constants (K) using steady-state kinetics (e.g., varying substrate concentrations with fixed inhibitor levels). A non-competitive pattern suggests allosteric binding .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish hydrophobic vs. hydrogen-bonding interactions with the enzyme .
- X-ray crystallography : Co-crystallization with the target enzyme (e.g., carbonic anhydrase) reveals binding modes and guides structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
